molecular formula C7H16ClNO B1653861 [(3S,6R)-6-Methylpiperidin-3-yl]methanol;hydrochloride CAS No. 2007920-93-4

[(3S,6R)-6-Methylpiperidin-3-yl]methanol;hydrochloride

Cat. No.: B1653861
CAS No.: 2007920-93-4
M. Wt: 165.66
InChI Key: VTNSDDLUAVIRTL-HHQFNNIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3S,6R)-6-Methylpiperidin-3-yl]methanol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,6R)-6-Methylpiperidin-3-yl]methanol;hydrochloride typically involves the hydrogenation of piperidine derivatives. One common method includes the use of palladium and rhodium catalysts for hydrogenation, which allows for the selective reduction of the piperidine ring . The reaction conditions often involve moderate temperatures and pressures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that include the initial formation of the piperidine ring, followed by functional group modifications. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(3S,6R)-6-Methylpiperidin-3-yl]methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the piperidine ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or rhodium catalysts is commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups onto the piperidine ring.

Scientific Research Applications

[(3S,6R)-6-Methylpiperidin-3-yl]methanol;hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3S,6R)-6-Methylpiperidin-3-yl]methanol;hydrochloride is unique due to its specific stereochemistry, which influences its biological activity and chemical reactivity. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable molecule in scientific research and industrial applications.

Properties

IUPAC Name

[(3S,6R)-6-methylpiperidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6-2-3-7(5-9)4-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNSDDLUAVIRTL-HHQFNNIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](CN1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007920-93-4
Record name 3-Piperidinemethanol, 6-methyl-, hydrochloride (1:1), (3R,6S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007920-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3S,6R)-6-Methylpiperidin-3-yl]methanol;hydrochloride
Reactant of Route 2
[(3S,6R)-6-Methylpiperidin-3-yl]methanol;hydrochloride
Reactant of Route 3
[(3S,6R)-6-Methylpiperidin-3-yl]methanol;hydrochloride
Reactant of Route 4
[(3S,6R)-6-Methylpiperidin-3-yl]methanol;hydrochloride
Reactant of Route 5
[(3S,6R)-6-Methylpiperidin-3-yl]methanol;hydrochloride
Reactant of Route 6
[(3S,6R)-6-Methylpiperidin-3-yl]methanol;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.